(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c32-25-13-11-22(12-14-25)21-28-29-26(33)15-16-30-17-19-31(20-18-30)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,27,32H,15-20H2,(H,29,33)/b28-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHLTHHROWVSN-SGWCAAJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C/C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
- IUPAC Name : (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide
- Molecular Formula : C26H29N3O2
- Molecular Weight : 415.54 g/mol
This compound features a hydrazide functional group, which is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Research has indicated that compounds with hydrazide moieties can exhibit significant anticancer effects. They may act by:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth through various signaling pathways.
For instance, studies on similar hydrazone derivatives have shown promising results against various cancer cell lines, suggesting that this compound may possess similar properties.
Antimicrobial Properties
Hydrazides are also noted for their antimicrobial activities. They may inhibit bacterial growth by:
- Disrupting bacterial cell wall synthesis.
- Interfering with metabolic pathways.
Compounds with piperazine rings have been shown to enhance the antimicrobial efficacy of hydrazides, indicating that this compound could exhibit enhanced activity against pathogens.
The exact mechanism of action for this specific compound is not well-documented; however, similar compounds typically interact with cellular enzymes and receptors, potentially leading to:
- Modulation of cell signaling pathways.
- Inhibition of key enzymes involved in disease progression.
Case Studies and Research Findings
While specific case studies on this compound are lacking, related research highlights the potential of hydrazone derivatives in drug development. For example:
- Study on Hydrazone Derivatives : A study published in a peer-reviewed journal demonstrated that a series of hydrazone derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Antimicrobial Activity : Another research article reported that piperazine-based hydrazides showed effective inhibition against Gram-positive and Gram-negative bacteria.
Data Table: Comparison of Biological Activities
| Compound Type | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Hydrazone Derivatives | High | Moderate | Inhibition of apoptosis, disruption of cell wall synthesis |
| Piperazine Hydrazides | Moderate | High | Enzyme inhibition, metabolic pathway interference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
